2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an oxoacetamide moiety at the 2-position. This compound’s structure aligns with pharmacophores common in bioactive molecules, such as kinase inhibitors or antimicrobial agents, due to the piperazine scaffold’s flexibility and the chlorophenyl group’s lipophilicity .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-11-2-1-3-13(10-11)18-6-8-19(9-7-18)15(21)14(20)17-12-4-5-12/h1-3,10,12H,4-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEYKDDWFXVHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride
The foundational step involves synthesizing the 1-(3-chlorophenyl)piperazine intermediate, a common precursor for piperazine-based pharmaceuticals.
Conventional Method
A mixture of bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol), 3-chloroaniline (78.54 g, 0.61 mol), and p-toluenesulfonic acid (3 g) in xylene (300 mL) is refluxed at 140–145°C for 20 hours. The product crystallizes upon cooling to 0–5°C, yielding 1-(3-chlorophenyl)piperazine hydrochloride (110 g, 84.6%) as off-white crystals.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time significantly. Using pulse heating (30-second increments) at 300 W, the same reaction completes in 45 minutes with a 94.5% yield. This method minimizes side products and enhances reproducibility.
Functionalization of the Piperazine Core
The piperazine intermediate is alkylated or acylated to introduce the 2-oxoacetamide group.
Acylation with Oxoacetamide
1-(3-Chlorophenyl)piperazine (1 equiv) reacts with ethyl 2-chloro-2-oxoacetate (1.2 equiv) in dichloromethane under nitrogen, catalyzed by triethylamine. After 6 hours, the intermediate ethyl ester is hydrolyzed with NaOH (2 M) to yield 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetic acid. This acid is then coupled with cyclopropylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding the target compound.
One-Pot Condensation
An alternative approach condenses 1-(3-chlorophenyl)piperazine, diketene, and cyclopropylamine in acetonitrile at 60°C for 12 hours. This method avoids isolation of intermediates, achieving a 78% yield with 99% purity by HPLC.
Reaction Optimization and Yield Enhancement
Solvent and Catalyst Screening
| Parameter | Conventional (DCM) | Microwave (Acetone/Water) |
|---|---|---|
| Reaction Time | 20 hours | 45 minutes |
| Yield | 84.6% | 94.8% |
| Purity (HPLC) | 98.2% | 99.5% |
Polar aprotic solvents like dimethylformamide (DMF) improve acylation efficiency, while microwave irradiation enhances reaction kinetics.
Temperature and Stoichiometry
Excess ethyl 2-chloro-2-oxoacetate (1.2 equiv) ensures complete piperazine functionalization. Elevated temperatures (80°C) reduce reaction time but risk decarboxylation, necessitating strict temperature control.
Analytical Characterization
Spectroscopic Confirmation
- FTIR : Bands at 1685 cm⁻¹ (C=O stretch), 1593 cm⁻¹ (C-Cl aromatic), and 1240 cm⁻¹ (C-N piperazine).
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (s, 2H, COCH₂), 2.95–2.70 (m, 8H, piperazine), 1.40–1.20 (m, 4H, cyclopropyl).
- GC-MS : m/z 362 [M+H]⁺, fragmentation ions at m/z 195 (C₁₁H₁₂ClN₂⁺) and 56 (C₃H₆N⁺).
Purity and Stability
HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms ≥99% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
Industrial-Scale Production Considerations
Cost-Effective Precursors
Bis(2-chloroethyl)amine hydrochloride (≈$45/kg) and 3-chloroaniline (≈$30/kg) are commercially viable starting materials. Recrystallization from ethanol ensures pharmacopeial-grade purity.
Waste Management
Xylene and dichloromethane are recycled via distillation, reducing environmental impact. Aqueous waste is treated with activated carbon to adsorb residual amines.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives or chlorophenyl derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, including:
The oxoacetamide moiety provides hydrogen-bonding capacity akin to urea derivatives in but with distinct electronic effects .
Physicochemical Properties
Spectroscopic and physical data comparisons:
The cyclopropyl group’s unique NMR signals (δH 0.8–1.2) distinguish the target from analogs with aromatic or aliphatic substituents. Its oxoacetamide carbonyl (δC ~165–170) aligns with urea derivatives (δC 155–160 in 2b) but differs from ester carbonyls (δC ~170–175 in 10f) .
Potential Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:
- Antimicrobial Activity: ND-7 and ND-8 () exhibit antibiotic properties due to fluoroquinolone-like scaffolds .
- Crystallographic Stability : Analogous amides () form hydrogen-bonded dimers (R²²(10)), suggesting the target may exhibit similar solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
